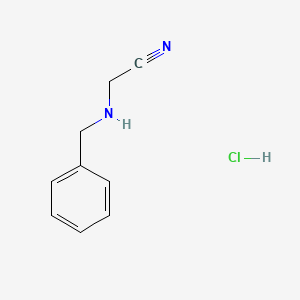

2-(Benzylamino)acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(benzylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUIRUMDLUMSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Benzylamino Acetonitrile Hydrochloride

Reactivity of the Amino Functionality

The secondary amine in 2-(benzylamino)acetonitrile (B1295912) is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic and basic properties to the molecule.

Once deprotonated from its hydrochloride salt form to the free amine, the nitrogen atom in 2-(benzylamino)acetonitrile acts as a potent nucleophile. This nucleophilicity is central to a variety of amine derivatization reactions. The kinetics and mechanism of nucleophilic additions involving benzylamines have been studied extensively, revealing that these reactions can proceed via single-step concerted mechanisms or multi-step pathways involving zwitterionic intermediates, depending on the solvent and reactants. researchgate.netscispace.comrsc.orgkoreascience.kr For instance, the addition of benzylamines to activated olefins in acetonitrile (B52724) often occurs in a single step, involving a four-membered cyclic transition state where bond formation and proton transfer happen concurrently. koreascience.kr

This nucleophilic character allows 2-(benzylamino)acetonitrile to participate in a range of common amine derivatizations.

Interactive Table 3.1.1: Representative Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Amide | Base (e.g., Pyridine, Et₃N), Aprotic solvent |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonamide | Base (e.g., Pyridine), Aprotic solvent |

| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl compound | Protic or aprotic solvent, often base-catalyzed |

| Reductive Amination | Aldehyde/Ketone | Tertiary amine | Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) |

The benzyl (B1604629) group attached to the nitrogen is a common protecting group in organic synthesis because it can be selectively removed under various conditions. The removal of this group, known as debenzylation, is a crucial transformation.

The most common method for N-debenzylation is catalytic hydrogenolysis. ox.ac.uk This reaction involves treating the benzylamine (B48309) with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst). ox.ac.uknih.gov The reaction is typically clean and efficient, yielding the primary amine and toluene (B28343) as a byproduct. Acetic acid is sometimes added to facilitate the cleavage of N-benzyl groups in more complex systems. nih.gov

Alternative methods for debenzylation exist for substrates that are sensitive to catalytic hydrogenation. These include oxidative methods using reagents like ceric ammonium (B1175870) nitrate (B79036) or N-Iodosuccinimide (NIS), as well as reactions with strong acids like boron tribromide (BBr₃). ox.ac.ukresearchgate.net

Interactive Table 3.1.2: Common N-Debenzylation Methods

| Method | Reagents and Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, in a solvent like EtOH or MeOH. ox.ac.uknih.gov | High efficiency, clean reaction. | Incompatible with other reducible groups (e.g., alkenes, alkynes, some protecting groups). ox.ac.uk |

| Acid-Mediated Cleavage | BBr₃ in a chlorinated solvent (e.g., CH₂Cl₂). researchgate.net | Useful for complex molecules. | Harsh conditions, not suitable for acid-labile groups. |

| Oxidative Cleavage | N-Iodosuccinimide (NIS). ox.ac.uk | Offers an alternative to hydrogenation. ox.ac.uk | Substrate-dependent, may affect other functional groups. |

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. nih.govaklectures.com It can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions.

The nitrile group can be hydrolyzed to a primary carboxamide and subsequently to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions with heating. pressbooks.pub

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. pressbooks.pubyoutube.com A weak nucleophile, such as water, then attacks the carbon, and after a series of proton transfers, a tautomeric form of the amide is generated, which rearranges to the more stable amide. pressbooks.pub Continued heating in aqueous acid can further hydrolyze the amide to a carboxylic acid and an ammonium salt. youtube.com

Catalytic systems have also been developed to facilitate the hydration of nitriles to carboxamides under milder conditions. For example, a catalyst formed from an oxime and a zinc(II) salt can effectively promote this hydrolysis. google.com The mechanism involves the activation of the nitrile by ligation to the zinc center, making it susceptible to nucleophilic attack by the oxime. google.com

Interactive Table 3.2.1: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate Product | Final Product |

| Acidic | H₂SO₄ or HCl, H₂O, heat. pressbooks.pubyoutube.com | Carboxamide | Carboxylic acid |

| Basic | NaOH or KOH, H₂O, heat. youtube.com | Carboxamide | Carboxylate salt |

| Catalytic | Oxime/Zn(II) salt, H₂O. google.com | Carboxamide | Not specified |

The π-system of the nitrile group allows it to participate in cycloaddition reactions, serving as a dienophile or dipolarophile to form various heterocyclic rings. libretexts.org While specific cycloaddition studies on 2-(benzylamino)acetonitrile are not prevalent, the reactivity can be inferred from related systems. For example, nitriles can react with azides in [3+2] cycloadditions to form tetrazoles.

Condensation reactions involving the nitrile group are also common. Aryl acetonitriles can undergo condensation with acrylonitrile (B1666552) in the presence of a base like potassium tert-butoxide. nih.govresearchgate.netrsc.org The mechanism involves Michael additions followed by an intramolecular condensation to construct complex molecular skeletons, such as α-amino-β-cyano cyclohexenes. nih.gov This highlights the potential for 2-(benzylamino)acetonitrile to engage in similar base-catalyzed self-condensation or cross-condensation reactions.

Alpha-Carbon Reactivity and Functionalization

The carbon atom positioned between the amino and nitrile groups (the α-carbon) possesses acidic protons. The acidity of these α-hydrogens is significantly enhanced by the electron-withdrawing nature of the adjacent nitrile group. msu.edu Esters and nitriles are generally weaker alpha-carbon acids than ketones, but their corresponding enolates can be formed using strong bases in non-hydroxylic solvents. msu.edu The presence of an additional electron-withdrawing group dramatically increases this acidity. youtube.com

Deprotonation of the α-carbon by a suitable base generates a resonance-stabilized carbanion. This carbanion is a soft nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. libretexts.org

Key functionalization reactions at the alpha-carbon include:

Alkylation: The carbanion can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.org

Aldol-type Condensation: The nucleophilic carbanion can add to the carbonyl group of aldehydes or ketones, forming β-hydroxynitriles. libretexts.orglibretexts.org

Claisen-type Condensation: Reaction with esters can lead to the formation of β-ketonitriles. libretexts.org

Michael Addition: The carbanion can undergo a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. libretexts.org

The activation of acetonitrile itself as a nucleophile often requires strong bases, but cooperative catalysis involving metal complexes can facilitate these reactions under milder conditions. organic-chemistry.org This suggests that the α-carbon of 2-(benzylamino)acetonitrile could be similarly activated for nucleophilic additions.

Interactive Table 3.3: Potential Reactions at the Alpha-Carbon

| Reaction Type | Reagent | Product Structure |

| α-Alkylation | R-X (Alkyl halide) | R-CH(CN)NHCH₂Ph |

| Aldol Addition | R'CHO (Aldehyde) | R'CH(OH)CH(CN)NHCH₂Ph |

| Claisen Condensation | R'COOR'' (Ester) | R'C(=O)CH(CN)NHCH₂Ph |

| Michael Addition | CH₂=CHCOR' (α,β-Unsaturated carbonyl) | R'C(=O)CH₂CH₂CH(CN)NHCH₂Ph |

Reaction Kinetics and Transition State Analysis

Kinetic studies of benzylamine additions to various electron-deficient olefins in acetonitrile have revealed that these reactions typically proceed through a concerted, single-step mechanism. koreascience.kr This is in contrast to reactions in aqueous solutions, which may involve zwitterionic intermediates. koreascience.krscispace.com The rate of reaction is generally first-order with respect to both the benzylamine and the olefin substrate, with no base catalysis typically observed in aprotic solvents like acetonitrile. koreascience.kr

The transition state for these reactions is often proposed to be a four-membered cyclic structure, where the nucleophilic attack of the amine on the β-carbon of the olefin and the proton transfer from the amine to the α-carbon occur concurrently. koreascience.kr Evidence for this proposed transition state comes from several sources:

Hammett and Brønsted Coefficients: The magnitudes of Hammett (ρ) and Brønsted (β) coefficients are often small, suggesting an early transition state with only a partial development of charge. koreascience.krscispace.com

Cross-Interaction Constants (ρXY): The sign and magnitude of cross-interaction constants, which measure the interaction between substituents on the nucleophile and the substrate, are consistent with a concerted bond-forming process. koreascience.krscispace.com

Kinetic Isotope Effects: Normal kinetic isotope effects (kH/kD > 1.0) are observed when deuterated benzylamines are used, supporting the involvement of proton transfer in the rate-determining step. scispace.comresearchgate.netrsc.org

Activation Parameters: Relatively low activation enthalpies (ΔH‡) and large negative activation entropies (ΔS‡) are also in line with a highly ordered, cyclic transition state. scispace.com

The following table presents representative kinetic data from the reaction of various substituted benzylamines with different activated olefins in acetonitrile, illustrating the influence of electronic effects on the reaction rate.

| Benzylamine Substituent (X in XC₆H₄CH₂NH₂) | Olefin Substrate | Rate Constant (k₂) [M⁻¹s⁻¹] | Hammett ρₓ | Brønsted βₓ | Reference |

| p-OCH₃ | β-Nitrostyrene | 1.23 x 10⁻² | -0.72 | 0.69 | researchgate.net |

| H | β-Nitrostyrene | 5.49 x 10⁻³ | -0.72 | 0.69 | researchgate.net |

| p-Cl | β-Nitrostyrene | 3.16 x 10⁻³ | -0.72 | 0.69 | researchgate.net |

| p-OCH₃ | Benzylidene Meldrum's Acid | 1.95 x 10² | -0.45 | 0.40 | scispace.com |

| H | Benzylidene Meldrum's Acid | 1.38 x 10² | -0.45 | 0.40 | scispace.com |

| p-Cl | Benzylidene Meldrum's Acid | 1.02 x 10² | -0.45 | 0.40 | scispace.com |

| p-OCH₃ | α-Cyano-β-phenylacrylamide | 2.14 x 10⁻¹ | -0.63 | 0.53 | koreascience.kr |

| H | α-Cyano-β-phenylacrylamide | 1.29 x 10⁻¹ | -0.63 | 0.53 | koreascience.kr |

| p-Cl | α-Cyano-β-phenylacrylamide | 8.32 x 10⁻² | -0.63 | 0.53 | koreascience.kr |

Note: The data presented is for illustrative purposes to show general trends in benzylamine reactivity and is not specific to 2-(Benzylamino)acetonitrile.

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of organic reactions. For reactions involving benzylamines, computational studies can provide detailed insights into the geometry and energetics of transition states, corroborating experimental findings.

A computational investigation into a reaction involving 2-(benzylamino)acetonitrile would likely involve the following steps:

Optimization of Geometries: The ground state structures of the reactants (2-(benzylamino)acetonitrile and the electrophile) and the expected products are computationally optimized to find their lowest energy conformations.

Transition State Searching: A transition state search is performed to locate the saddle point on the potential energy surface connecting reactants and products. This provides the geometry of the transition state. For the nucleophilic addition of a benzylamine, this would likely involve modeling the proposed four-membered cyclic structure. koreascience.kr

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products.

Calculation of Activation Parameters: From the computed energies of the reactants and the transition state, the activation energy (ΔE‡), enthalpy of activation (ΔH‡), and Gibbs free energy of activation (ΔG‡) can be calculated. These theoretical values can then be compared with experimental data.

The following table illustrates the type of data that could be generated from a computational study of the addition of a generic benzylamine to an activated olefin.

| Parameter | Reactants | Transition State | Products |

| Relative Energy (kcal/mol) | 0.0 | 15.2 | -25.8 |

| Key Bond Distances (Å) | C=C: 1.34N-H: 1.01 | C-N: 2.10C-H: 1.55N-H: 1.20 | C-C: 1.54N-H: 1.02 |

| Imaginary Frequency (cm⁻¹) | N/A | -450 | N/A |

Note: This is a hypothetical data table to illustrate the output of a computational study.

Such computational studies can also be used to explore alternative reaction pathways and to understand the role of the solvent in the reaction mechanism. For 2-(benzylamino)acetonitrile hydrochloride, computational models could be used to investigate the energetics of deprotonation prior to the nucleophilic addition step.

Synthetic Utility and Applications in Organic Chemistry

Building Block for Amino Acid and Peptide Analogs

The structural resemblance of 2-(benzylamino)acetonitrile (B1295912) to N-benzylglycine, a protected form of the simplest amino acid, glycine (B1666218), makes it an excellent precursor for the synthesis of various amino acid and peptide analogs. The nitrile group can be hydrolyzed to a carboxylic acid, and the α-carbon can be functionalized to introduce side chains, providing access to a range of substituted α-amino acids.

A fundamental transformation of 2-(benzylamino)acetonitrile is its hydrolysis to N-benzylglycine. This reaction is typically carried out under acidic or basic conditions, which effectively converts the nitrile functionality into a carboxylic acid. The resulting N-benzylglycine is a useful intermediate in peptide synthesis, where the benzyl (B1604629) group serves as a protecting group for the amine.

The general scheme for this hydrolysis is presented below:

Reaction Scheme: Hydrolysis of 2-(Benzylamino)acetonitrile

| Reactant | Conditions | Product |

|---|

This straightforward conversion underscores the utility of 2-(benzylamino)acetonitrile as a stable and readily available precursor to N-protected glycine derivatives.

2-(Benzylamino)acetonitrile can be utilized in the synthesis of more complex, substituted α-amino acids. The α-carbon, situated between the amino group and the nitrile, is sufficiently acidic to be deprotonated by a strong base, forming a stabilized carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to introduce a side chain (R group). Subsequent hydrolysis of the nitrile group yields an N-benzyl-protected α-amino acid.

This method provides a convenient route to a variety of α-amino acids, as illustrated in the following general reaction:

Interactive Data Table: Synthesis of Substituted α-Amino Acids

| Step | Reagent | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Strong Base (e.g., LDA) | α-Carbanion of 2-(benzylamino)acetonitrile | Deprotonation of the α-carbon. |

| 2 | Alkyl Halide (R-X) | α-Alkylated N-benzylaminoacetonitrile | Introduction of the desired side chain. |

This synthetic strategy allows for the preparation of a library of amino acid analogs by simply varying the alkylating agent used in the second step.

Azetidinic amino acids are constrained, non-proteinogenic amino acids that are of interest in medicinal chemistry due to their ability to induce specific conformations in peptides. While direct one-step synthesis from 2-(benzylamino)acetonitrile is not prominently documented, a plausible synthetic route can be envisioned. This would involve the alkylation of the α-carbanion of 2-(benzylamino)acetonitrile with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane. This would be followed by an intramolecular nucleophilic substitution, where the benzylamino group displaces the second halide to form the four-membered azetidine (B1206935) ring. The final step would be the hydrolysis of the nitrile to the carboxylic acid. This proposed pathway highlights the potential of 2-(benzylamino)acetonitrile as a starting material for the construction of these unique amino acid scaffolds.

Precursor for Diverse Heterocyclic Systems

The reactivity of the amine and nitrile functionalities in 2-(benzylamino)acetonitrile hydrochloride makes it a suitable precursor for the synthesis of various heterocyclic ring systems. Through cyclocondensation reactions with appropriate reagents, five- and six-membered heterocycles, as well as more complex annulated systems, can be constructed.

The synthesis of imidazole (B134444) derivatives can be achieved through a base-mediated deaminative coupling of benzylamines and nitriles. In a related fashion, 2-(benzylamino)acetonitrile can serve as a synthon for the construction of the imidazole ring. For instance, reaction with a suitable one-carbon electrophile and subsequent cyclization can lead to substituted imidazoles.

Similarly, the synthesis of thiazole (B1198619) derivatives is achievable. The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. A variation of this could involve the reaction of 2-(benzylamino)acetonitrile with a source of sulfur, such as hydrogen sulfide (B99878) or Lawesson's reagent, to form a thioamide intermediate in situ, which could then be cyclized with an appropriate α-halocarbonyl compound to yield a 2-aminothiazole (B372263) derivative.

Recent research has demonstrated that α-aminonitriles can be effective precursors for the synthesis of quinolines. An iron(III) chloride-catalyzed decyanation of α-aminonitriles, followed by a [4+2] annulation with terminal alkynes, provides a route to 2,4-disubstituted quinolines. Applying this methodology to 2-(benzylamino)acetonitrile would be expected to yield N-benzylamino-substituted quinolines.

Furthermore, the general reactivity of α-aminonitriles makes them valuable in the synthesis of various annulated (fused) heterocyclic systems. By choosing appropriate reaction partners that contain two electrophilic sites, the amine and the activated α-carbon of 2-(benzylamino)acetonitrile can participate in cyclization reactions to form fused bicyclic or polycyclic structures. For example, reaction with a 2-halobenzoyl chloride could potentially lead to the formation of a benzodiazepine (B76468) ring system after initial acylation and subsequent intramolecular cyclization.

Guanidinium (B1211019) and Triazine Derivatives

The secondary amine functionality in 2-(benzylamino)acetonitrile serves as a key reaction site for the construction of nitrogen-containing heterocycles and functional groups, such as triazines and guanidines.

Triazine Derivatives: 1,3,5-triazines are commonly synthesized through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reaction is typically temperature-controlled, allowing for the stepwise introduction of different nucleophiles. The secondary amine of 2-(benzylamino)acetonitrile can act as a nucleophile to displace one of the chlorine atoms on the triazine core. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Further substitution with other amines or nucleophiles can lead to dissymmetrically substituted triazine derivatives. While specific examples detailing the use of 2-(benzylamino)acetonitrile are not prevalent, the synthesis of analogous N-benzyl-1,3,5-triazine derivatives is well-documented. nih.gov For instance, N-benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine has been synthesized as an intermediate for more complex structures. nih.gov This highlights the feasibility of incorporating the benzylamino scaffold onto a triazine ring.

| Precursors | Reagents/Conditions | Product Type |

| Cyanuric Chloride, 2-(Benzylamino)acetonitrile | Base (e.g., DIPEA, K₂CO₃), Solvent (e.g., Acetone, DCM), 0°C to room temp. | Monosubstituted chloro-triazine |

| Monosubstituted chloro-triazine, Second Nucleophile (e.g., R₂NH) | Base, Elevated Temperature | Disubstituted 1,3,5-triazine |

Guanidinium Derivatives: The guanidinium group is a prominent feature in various natural products and pharmacologically active molecules. lookchem.com The synthesis of guanidinium derivatives can be achieved through several established methods, often involving the reaction of an amine with a guanylating agent. thieme-connect.deresearchgate.net 2-(Benzylamino)acetonitrile can serve as the amine component in these reactions.

Common guanylation strategies include:

Reaction with Thioureas: A widely used method involves the conversion of thioureas into guanidines using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). lookchem.com The amine (2-(benzylamino)acetonitrile) would be coupled to a protected thiourea, followed by deprotection.

Reaction with Cyanamides or Cyanogen (B1215507) Bromide: Amines can add to cyanamides or react with cyanogen bromide to form guanidine (B92328) derivatives. thieme-connect.de

Reaction with Pyrazole-carboxamidines: Reagents like N,N'-bis-Boc-1H-pyrazole-1-carboxamidine are effective guanylating agents that react with primary and secondary amines under mild conditions.

These reactions would yield N-benzyl-N-(cyanomethyl)guanidinium derivatives, which are themselves versatile intermediates for further synthetic transformations.

| Amine Component | Guanylating Reagent | Coupling Reagent/Conditions | Product Type |

| 2-(Benzylamino)acetonitrile | Protected Thiourea (e.g., Ethyl thiocyanato formate (B1220265) derived) | EDCI, Et₃N, DMF | Protected Guanidine |

| 2-(Benzylamino)acetonitrile | Cyanogen Bromide | Benzene (B151609), Room Temperature | Guanidine Hydrobromide Salt |

| 2-(Benzylamino)acetonitrile | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Solvent (e.g., THF, DCM) | Protected Guanidine |

Cyclic Urea (B33335) Synthesis

Cyclic ureas are important heterocyclic scaffolds found in numerous biologically active compounds. researchgate.net Their synthesis typically involves the cyclization of a diamine with a carbonyl source, such as phosgene, urea, or carbon dioxide. google.comrsc.orggoogle.com

In its native structure, 2-(benzylamino)acetonitrile is not a diamine and therefore cannot directly undergo cyclization to form a simple cyclic urea. The molecule contains only one amine functionality. To be utilized in cyclic urea synthesis, 2-(benzylamino)acetonitrile would first need to be chemically modified to introduce a second amine group.

A plausible synthetic route would involve the reduction of the nitrile group. The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation would convert 2-(benzylamino)acetonitrile into N¹-benzyl-ethane-1,2-diamine.

This resulting diamine is a suitable precursor for cyclic urea formation. It can be reacted with various carbonylating agents to form a six-membered cyclic urea (a piperazin-2-one (B30754) derivative).

| Precursor | Transformation | Intermediate Product |

| 2-(Benzylamino)acetonitrile | Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst) | N¹-Benzyl-ethane-1,2-diamine |

| Precursor | Carbonyl Source | Conditions | Product |

| N¹-Benzyl-ethane-1,2-diamine | Phosgene or Triphosgene | Base, Inert Solvent | 4-Benzylpiperazin-2-one |

| N¹-Benzyl-ethane-1,2-diamine | Urea | Heating | 4-Benzylpiperazin-2-one |

| N¹-Benzyl-ethane-1,2-diamine | Carbon Dioxide (CO₂) | Catalyst (e.g., CeO₂) | 4-Benzylpiperazin-2-one |

Role in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgtcichemicals.com Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. nih.gov The bifunctional nature of 2-(benzylamino)acetonitrile, possessing both a nucleophilic secondary amine and an electrophilic/nucleophilic nitrile group, makes it a potentially valuable participant in such reactions.

Participation via the Amine Group: The secondary amine can act as the amine component in several classical MCRs. For instance, in a Mannich-type reaction, it could react with an aldehyde and a carbon acid. More significantly, it could potentially be used in isocyanide-based MCRs like the Ugi or Passerini reactions, although these typically employ primary amines. The reactivity of benzylamines in nucleophilic addition reactions in acetonitrile (B52724) has been studied, providing a kinetic basis for their role in such transformations. researchgate.netscispace.comkoreascience.kr

Participation via the Nitrile Group: The nitrile group can also play a crucial role. In a Ritter-type reaction, which is often a key step in tandem processes, a carbocation can be trapped by the nitrile nitrogen, leading to an N-substituted amide after hydrolysis. Furthermore, cascade reactions initiated by the functionalization of a different part of a molecule can terminate in a cyclization involving the nitrile group. For example, reactions involving 2-formylbenzonitrile demonstrate how a nitrile can participate in intramolecular cyclization during a cascade sequence. nih.govresearchgate.net

The Strecker reaction, a classic MCR that synthesizes α-aminonitriles from an aldehyde, an amine, and a cyanide source, produces compounds structurally related to 2-(benzylamino)acetonitrile. nih.gov This highlights the fundamental stability and reactivity of the α-aminonitrile scaffold in the context of MCRs.

| Reaction Type | Role of 2-(Benzylamino)acetonitrile | Potential Reactants | Potential Product Scaffold |

| Mannich Reaction | Amine component (nucleophile) | Aldehyde, Enolizable Ketone/Ester | β-Aminocarbonyl compound |

| Ritter Reaction | Nitrile component (nucleophile) | Alcohol/Alkene + Strong Acid | N-Substituted Acrylamide derivative |

| Cascade Cyclization | Intramolecular nucleophile | An electropositive center generated elsewhere in the molecule | Nitrogen-containing heterocycle |

Development of Novel Organic Building Blocks

An organic building block is a molecule with functional groups that allow it to be readily converted into more complex structures. princetonbio.com this compound is a versatile building block due to its three distinct points of reactivity: the secondary amine, the nitrile group, and the benzyl group.

Transformations of the Nitrile Group: The nitrile is a highly versatile functional group. It can be:

Hydrolyzed to a carboxylic acid (N-benzylglycine) or an amide (2-(benzylamino)acetamide).

Reduced to a primary amine (N¹-benzylethane-1,2-diamine), as mentioned previously, creating a key precursor for diamine chemistry.

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

Used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Reactions at the Secondary Amine: The secondary amine can undergo standard amine chemistry, including:

N-Alkylation or N-Arylation to produce tertiary amines.

N-Acylation with acyl chlorides or anhydrides to form amides.

Reaction with sulfonyl chlorides to yield sulfonamides.

Cleavage of the Benzyl Group: The benzyl group is a common protecting group for amines because it can be readily removed by catalytic hydrogenation (hydrogenolysis). Removal of the benzyl group from 2-(benzylamino)acetonitrile would yield aminoacetonitrile, a fundamental bifunctional building block. This debenzylation can be performed on the parent molecule or after modification of the nitrile group, significantly expanding the range of accessible building blocks.

The combination of these transformations allows 2-(benzylamino)acetonitrile to serve as a precursor for a wide array of more complex and functionally diverse organic molecules, solidifying its role as a valuable building block in synthetic chemistry. nih.govbenthamscience.com

| Functional Group | Reaction | Reagents | Resulting Functional Group/Scaffold |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid or Amide |

| Nitrile | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Nitrile | Tetrazole Formation | NaN₃, Lewis Acid | Tetrazole Ring |

| Secondary Amine | Acylation | Acyl Chloride, Base | Tertiary Amide |

| Benzyl Group | Hydrogenolysis | H₂, Pd/C | Primary Amine (Aminoacetonitrile) |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of chemical compounds. For 2-(benzylamino)acetonitrile (B1295912) hydrochloride, various NMR experiments provide detailed information about its proton and carbon framework.

The ¹H NMR spectrum of 2-(benzylamino)acetonitrile hydrochloride provides distinct signals corresponding to each type of proton in the molecule. The hydrochloride salt form means the amine nitrogen is protonated, leading to signals for two N-H protons which can exchange with deuterium (B1214612) in solvents like D₂O. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.4-7.6 ppm. The benzylic methylene (B1212753) protons (Ph-CH₂) adjacent to the nitrogen atom are expected to resonate as a singlet around 4.3 ppm. The methylene protons adjacent to the nitrile group (-CH₂-CN) would also appear as a singlet, typically shifted further downfield to around 4.1 ppm due to the electron-withdrawing nature of the cyano group. The protons on the ammonium (B1175870) nitrogen (NH₂⁺) are expected to show a broad signal, the chemical shift of which is highly dependent on concentration and the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.4 - 7.6 | Multiplet |

| Benzylic (Ph-CH₂) | ~ 4.3 | Singlet |

| Acetonitrile (B52724) (-CH₂-CN) | ~ 4.1 | Singlet |

| Ammonium (NH₂⁺) | Variable | Broad Singlet |

The ¹³C NMR spectrum offers complementary information by showing signals for each unique carbon atom in the molecule. libretexts.org The carbon of the nitrile group (-CN) is highly deshielded and typically appears in the range of 115-120 ppm. The aromatic carbons of the benzyl group show several signals between 128 and 132 ppm, with the ipso-carbon (the one attached to the methylene group) appearing at a slightly different shift. oregonstate.edu The benzylic carbon (Ph-CH₂) is expected around 50-55 ppm, while the methylene carbon adjacent to the nitrile group (-CH₂-CN) would be found in the range of 35-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Nitrile (-CN) | 115 - 120 |

| Aromatic (ipso-C) | ~ 132 |

| Aromatic (C₆H₅) | 128 - 131 |

| Benzylic (Ph-CH₂) | 50 - 55 |

| Acetonitrile (-CH₂-CN) | 35 - 40 |

To unambiguously assign the proton and carbon signals, advanced NMR techniques are invaluable. iupac.org

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the Ph-CH₂ and -CH₂-CN groups. Heteronuclear Multiple Bond Correlation (HMBC) would show correlations between protons and carbons separated by two or three bonds, for instance, linking the benzylic protons to the ipso-aromatic carbon. A Correlation Spectroscopy (COSY) experiment would confirm the coupling between adjacent protons, although for this molecule, most signals are expected to be singlets.

Variable Temperature (VT) Studies: VT-NMR experiments can provide insights into dynamic processes within the molecule. ox.ac.ukmdpi.com For this compound, these studies could be used to investigate the rate of proton exchange of the NH₂⁺ protons with the solvent or to study restricted rotation around the C-N bonds, which might become apparent at low temperatures. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z).

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds. aliyuncs.com For this compound, ESI-MS in positive ion mode would readily detect the protonated molecular ion of the free base, [C₉H₁₀N₂ + H]⁺. The free base has a molecular weight of 146.19 g/mol . Therefore, the expected primary ion would be observed at an m/z value of approximately 147.19. This technique confirms the molecular mass of the parent compound.

Collisionally Activated Dissociation (CAD), also known as Collision-Induced Dissociation (CID), is a tandem mass spectrometry technique used to fragment ions to gain structural information. nih.govnih.gov The protonated molecular ion (m/z 147.19) is selected and subjected to collisions with an inert gas. The fragmentation of protonated benzylamines is well-studied and typically follows predictable pathways. researchgate.net

A primary fragmentation pathway for protonated 2-(benzylamino)acetonitrile would be the cleavage of the C-C bond alpha to the nitrogen and the benzylic carbon, leading to the formation of the highly stable benzyl cation or its rearranged tropylium (B1234903) ion at m/z 91. Another significant fragmentation could involve the loss of acetonitrile (CH₃CN) via a rearrangement, or the loss of the cyanomethyl radical (•CH₂CN).

Table 3: Predicted Major Fragments in CAD Mass Spectrum of Protonated 2-(Benzylamino)acetonitrile

| m/z | Proposed Fragment Ion | Neutral Loss |

| 147.19 | [C₉H₁₁N₂]⁺ | - |

| 91 | [C₇H₇]⁺ | C₂H₄N₂ |

| 106 | [C₇H₈N]⁺ | •CH₂CN |

This detailed fragmentation pattern provides a molecular fingerprint that confirms the identity and structure of 2-(benzylamino)acetonitrile. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides unambiguous confirmation of its chemical formula by measuring the mass-to-charge ratio (m/z) of its ions to a very high degree of accuracy.

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), to form the protonated molecular ion [M+H]⁺. The mass of this ion is then measured by a high-resolution analyzer, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. nih.gov The high resolving power of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

The expected exact mass for the protonated cation of 2-(Benzylamino)acetonitrile (C₉H₁₀N₂) can be calculated and compared with the experimental value to confirm its identity.

Table 1: Theoretical HRMS Data for the Cation of 2-(Benzylamino)acetonitrile

| Ion Formula | Species | Calculated Exact Mass |

|---|---|---|

| C₉H₁₁N₂⁺ | [M+H]⁺ | 147.0917 |

Data is calculated based on isotopic masses and is presented for the free base cation.

Vibrational Spectroscopy (Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the nitrile group, the secondary amine (as a hydrochloride salt), the aromatic ring, and aliphatic carbon-hydrogen bonds.

The nitrile (C≡N) stretching vibration is a particularly strong and sharp absorption, typically appearing in the 2200-2300 cm⁻¹ region. researchgate.net The presence of the hydrochloride salt affects the N-H stretching vibrations of the secondary amine, which are expected to appear as a broad band in the 2400-3200 cm⁻¹ range, overlapping with C-H stretching bands. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretch | 2260 - 2240 |

| Secondary Amine Salt (R₂NH₂⁺) | N-H Stretch | 3200 - 2400 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aliphatic (Methylene) | C-H Stretch | 2960 - 2850 |

These are typical ranges and can be influenced by the specific molecular environment.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the absorptions of the benzene (B151609) ring, which acts as the primary chromophore.

Acetonitrile is a common and suitable solvent for UV-Vis spectroscopy due to its transparency in the far-UV region (cutoff wavelength of 190 nm). colostate.edu The benzyl group in the compound is expected to produce characteristic absorption bands in the UV region. Typically, benzene and its simple derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. sielc.com For benzylamine (B48309), absorption maxima have been noted at 206 nm and 256 nm. sielc.com Similar absorption patterns are expected for this compound.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Benzene Ring | ~210 |

| π → π* | Benzene Ring | ~260 |

Values are estimations based on the benzyl chromophore.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon occurs when an electron returns from an excited singlet state to its ground state. Aromatic compounds are often fluorescent. The benzyl group in this compound contains a fluorescent chromophore.

When dissolved in a suitable solvent like acetonitrile, the compound can be excited at a wavelength corresponding to one of its absorption bands (e.g., ~260 nm). The resulting emission spectrum would be expected at a longer wavelength (a Stokes shift) than the excitation wavelength. The specific emission maximum and quantum yield would depend on the molecule's structural rigidity and its interactions with the solvent. While general principles suggest potential fluorescence, specific experimental data for this compound is not detailed in the available literature. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction for Solid-State Structure

For this compound, a single-crystal X-ray diffraction study would provide definitive information on:

The protonation site, confirming that the hydrochloride proton resides on the amino nitrogen.

The precise bond lengths and angles of the entire molecule.

The conformation of the benzylamino group relative to the acetonitrile moiety.

The intermolecular interactions, such as hydrogen bonds between the ammonium group (N-H) and the chloride anion (Cl⁻), which stabilize the crystal structure. nih.gov

Although a crystal structure for this specific compound is not publicly available, analysis of similar structures reveals the detailed insights that can be gained. nih.govnih.gov

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The x, y, z position of every atom in the asymmetric unit. |

| Bond Lengths & Angles | Precise measurements of intramolecular geometry. |

Advanced Spectroscopic Probes and Techniques

Beyond standard characterization, advanced spectroscopic techniques can provide deeper insights into the dynamics and interactions of this compound. For instance, two-dimensional infrared (2D IR) spectroscopy could be employed to study the vibrational coupling and energy transfer dynamics within the molecule, particularly how the nitrile and amine groups interact with each other and with solvent molecules in solution. nih.gov Such techniques can reveal information on molecular structure and its fluctuations on a picosecond timescale, offering a more detailed picture than conventional one-dimensional spectroscopy. nih.gov

Future Research Directions and Expanding Horizons

Exploration of Novel Synthetic Pathways and Catalytic Methods

The traditional synthesis of α-aminonitriles, including 2-(benzylamino)acetonitrile (B1295912), has long been dominated by the Strecker reaction, a robust and reliable multicomponent condensation. nih.govmdpi.comnih.govwikipedia.org However, future research is keenly focused on developing more sustainable, efficient, and versatile synthetic protocols. The exploration of novel catalytic systems is at the forefront of this endeavor, aiming to overcome the limitations of classical methods, such as the use of stoichiometric and often toxic cyanide reagents. nih.gov

One of the most promising avenues is the advancement of organocatalysis . mdpi.com Chiral organocatalysts, such as those based on squaramide or cinchona alkaloids, have shown considerable success in the asymmetric synthesis of α-aminonitriles, offering a pathway to enantiomerically pure compounds. mdpi.com Future work will likely involve the design of new organocatalysts tailored for the synthesis of N-substituted aminonitriles like 2-(benzylamino)acetonitrile, potentially enabling asymmetric syntheses with high yields and enantioselectivities under mild conditions.

Another burgeoning area is the use of nanomaterial-based catalysts . For instance, magnetic nanoparticles functionalized with urea (B33335) or urethane (B1682113) moieties have been employed as recyclable catalysts in Strecker reactions, demonstrating high efficiency under solvent-free conditions. mdpi.com Similarly, nano-ordered mesoporous borosilicates have been shown to effectively catalyze the three-component Strecker reaction at room temperature. mdpi.com The application of such nanocatalysts to the synthesis of 2-(benzylamino)acetonitrile hydrochloride could offer significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry.

Furthermore, flow chemistry presents a paradigm shift in chemical synthesis, offering enhanced control over reaction parameters, improved safety, and the potential for seamless scalability. rsc.org A continuous flow process for the cyanide-free synthesis of nitriles has been reported, utilizing alternative reagents like p-tosylmethyl isocyanide (TosMIC). rsc.org Adapting such cyanide-free methodologies to a flow synthesis of 2-(benzylamino)acetonitrile would represent a significant advancement in terms of both safety and efficiency.

| Catalytic Approach | Potential Advantages for 2-(Benzylamino)acetonitrile Synthesis | Key Research Focus |

| Organocatalysis | Asymmetric synthesis, mild reaction conditions, metal-free. | Design of specific chiral catalysts for N-substituted aminonitriles. |

| Nanocatalysis | High efficiency, catalyst recyclability, solvent-free conditions. | Development of functionalized magnetic or mesoporous nanoparticles. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Adaptation of cyanide-free nitrile synthesis methods to continuous flow. |

Development of Advanced Functional Materials

The unique chemical structure of this compound makes it an intriguing building block for the creation of advanced functional materials. While direct applications are still in the exploratory phase, its constituent functional groups suggest a number of potential research avenues.

A significant area of interest lies in the development of stimuli-responsive polymers , often referred to as "smart" polymers. rsc.orgmdpi.comnih.govnih.gov These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. nih.gov The amino group in 2-(benzylamino)acetonitrile can be protonated or deprotonated depending on the pH, which could be exploited to create pH-responsive polymers. If incorporated into a polymer backbone, changes in pH could alter the polymer's conformation, solubility, or ability to bind other molecules. This could lead to applications in drug delivery systems that release their payload in specific pH environments, such as cancerous tissues, which are often more acidic than healthy tissues. nih.gov

The benzyl (B1604629) and phenyl groups within the molecule also open up possibilities for creating materials with interesting self-assembly properties. nih.gov Self-assembly is the spontaneous organization of molecules into well-defined structures through non-covalent interactions. nih.gov The aromatic rings can participate in π-π stacking interactions, while the amino and nitrile groups can form hydrogen bonds. By designing polymers or macromolecules containing the 2-(benzylamino)acetonitrile moiety, it may be possible to induce the formation of specific nanostructures like micelles, vesicles, or fibers. nih.gov These self-assembled materials could find use in areas such as nanotechnology, biomaterials, and electronics.

| Potential Material Type | Relevant Functional Groups | Prospective Application |

| Stimuli-Responsive Polymers | Amino group (pH-responsive) | Targeted drug delivery, biosensors. |

| Self-Assembling Materials | Benzyl and phenyl groups (π-π stacking), amino and nitrile groups (hydrogen bonding) | Nanotechnology, biomaterials, electronics. |

Role in Bio-Inspired Chemical Synthesis and Chemical Biology Tools

The structural similarity of α-aminonitriles to α-amino acids, the fundamental building blocks of proteins, positions them as valuable intermediates in bio-inspired chemical synthesis . The Strecker synthesis itself is considered a plausible prebiotic route to amino acids. wikipedia.org Future research in this area could leverage this compound as a precursor for the synthesis of non-natural, N-substituted amino acids. These unnatural amino acids can be incorporated into peptides to create peptidomimetics with enhanced stability, bioavailability, and biological activity.

Moreover, the field of chemical biology relies on the development of molecular tools to probe and manipulate biological systems. nih.gov A significant area of research is the creation of fluorescent probes for the imaging of biological molecules and processes. nih.govnih.govrsc.org The 2-(benzylamino)acetonitrile scaffold could serve as a starting point for the synthesis of novel fluorescent probes. The nitrile group can be chemically modified, and the benzylamine (B48309) moiety can be functionalized to introduce fluorophores and targeting ligands. For example, a probe could be designed to react with a specific enzyme, leading to a change in its fluorescence properties and allowing for the visualization of enzyme activity in living cells. rsc.org The development of nitrile-based bioorthogonal probes that undergo intramolecular cyclization to turn on near-infrared fluorescence is a particularly exciting direction. nih.gov

| Research Area | Role of 2-(Benzylamino)acetonitrile | Potential Outcome |

| Bio-Inspired Synthesis | Precursor to non-natural N-substituted amino acids. | Development of novel peptidomimetics with enhanced therapeutic properties. |

| Chemical Biology Tools | Scaffold for the synthesis of fluorescent probes. | Visualization of enzymatic activity and other biological processes in real-time. |

Integration with High-Throughput and Automated Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science has spurred the development of high-throughput and automated synthesis platforms . figshare.comchemrxiv.orgrug.nlrsc.orgchemrxiv.org These technologies enable the rapid synthesis and screening of thousands of compounds, dramatically accelerating the pace of research. The multicomponent nature of the Strecker reaction makes it particularly well-suited for this approach. nih.govnih.gov

Future research will likely focus on integrating the synthesis of 2-(benzylamino)acetonitrile derivatives into automated platforms. Automated flow synthesis , for instance, allows for the precise control of reaction conditions and the sequential addition of reagents, making it ideal for creating libraries of related compounds. figshare.comchemrxiv.orgchemrxiv.org By varying the starting aldehydes, amines, and cyanide sources in an automated flow system, vast libraries of α-aminonitriles can be generated with minimal manual intervention. figshare.comchemrxiv.org This would enable the high-throughput screening of these compounds for biological activity or material properties.

Furthermore, the development of automated systems for radiolabeling, such as the synthesis of [11C-carbonyl]-labeled amino acids via the Strecker reaction, highlights the potential for producing specialized derivatives of 2-(benzylamino)acetonitrile for applications in medical imaging, such as positron emission tomography (PET). nih.gov

| Technology | Application to 2-(Benzylamino)acetonitrile | Research Goal |

| Automated Flow Synthesis | Library synthesis of diverse α-aminonitrile derivatives. | High-throughput screening for drug discovery and materials science. |

| High-Throughput Screening | Rapid evaluation of biological activity or material properties. | Identification of lead compounds and functional materials. |

| Automated Radiochemistry | Synthesis of radiolabeled derivatives. | Development of novel probes for medical imaging (e.g., PET). |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzylamino)acetonitrile hydrochloride, and how can purity be validated?

- Synthesis : A common method involves the nucleophilic substitution of benzylamine with chloroacetonitrile under controlled pH (neutral to mildly basic) to minimize side reactions. Anhydrous conditions are critical to avoid hydrolysis of the nitrile group .

- Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with certified reference standards. Confirm identity via FT-IR (characteristic C≡N stretch ~2240 cm⁻¹) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture and strong oxidizing agents due to the compound’s hygroscopic and reactive nitrile group .

- Spill Management : Neutralize with a 10% sodium bicarbonate solution, then adsorb with vermiculite. Dispose as hazardous waste under local regulations .

Q. How can the structure of this compound be confirmed spectroscopically?

- ¹H/¹³C NMR : Key signals include δ ~3.8 ppm (s, 2H, CH₂CN), δ ~4.3 ppm (s, 2H, N-CH₂-Ph), and aromatic protons at δ ~7.3 ppm. For ¹³C NMR, the nitrile carbon appears at ~118 ppm .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 193.1 (C₁₀H₁₁ClN₂⁺) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

- Parameter Optimization :

- Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .

- Temperature : Maintain 0–5°C during benzylamine addition to suppress byproduct formation (e.g., over-alkylation).

- Catalysis : Add catalytic KI to accelerate the SN2 mechanism .

- Yield Monitoring : Track via TLC (silica gel, eluent: EtOAc/hexane 1:1) or in-situ FT-IR for real-time nitrile group detection.

Q. What analytical strategies resolve discrepancies in reported melting points for this compound?

- Melting Point Analysis : Use differential scanning calorimetry (DSC) at a heating rate of 5°C/min under N₂. Compare with literature values (e.g., 259–264°C for related benzylamine hydrochlorides ).

- Impurity Profiling : Perform LC-MS to identify contaminants (e.g., unreacted benzylamine or hydrolysis products like 2-(Benzylamino)acetic acid) that depress melting points .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model charge distribution. The nitrile carbon exhibits high electrophilicity (Fukui index f⁻ > 0.3), making it prone to nucleophilic attack .

- Solvent Effects : Simulate using COSMO-RS to predict solvation energies in water vs. organic solvents, guiding reaction medium selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.